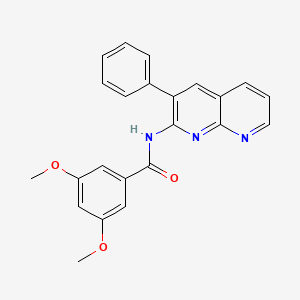

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a core structure in the compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .科学的研究の応用

Anticancer Activity

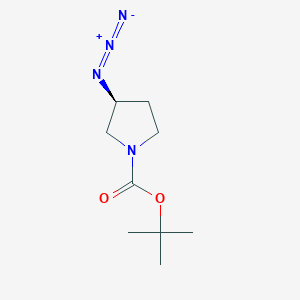

One area of research involves the synthesis and evaluation of compounds for their anticancer properties. For example, the study of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity treatment shows structural modifications leading to high binding affinity to MCH receptor, which could be related to the anticancer potential of similar compounds (Kim et al., 2006). Additionally, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives show moderate activity against breast cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Salahuddin et al., 2014).

Cognitive Enhancement and Neuroprotection

Studies on cognitive enhancing agents, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have demonstrated antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential for neuroprotective applications (Ono et al., 1995). This indicates that similar compounds may offer benefits in enhancing cognitive functions and protecting against neuronal damage.

Chemotherapeutic Applications

The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).

Mechanism Elucidation and Synthetic Applications

Research on the synthesis of benzo[c]phenanthridines and related compounds through intramolecular cyclization of enamides has contributed to understanding the mechanisms underlying the formation of these complex molecules. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry (Sotomayor et al., 1994).

Antitubercular Agents

The ultrasound-assisted synthesis of benzamide derivatives has shown promising anti-tubercular activity, indicating the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).

将来の方向性

The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .

特性

IUPAC Name |

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCZEXWRHVTEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)